molecular formula C13H20N4O B2811625 1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 2101196-64-7

1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B2811625
CAS No.: 2101196-64-7
M. Wt: 248.33
InChI Key: WOLWZLXJBQUTKJ-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyrrolidinylcarbonyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the pyrazole core. This is followed by the introduction of the cyclopentyl and pyrrolidinylcarbonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine include:

  • 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine
  • 1-Cyclopentyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-amino-1-cyclopentylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c14-11-9-17(10-5-1-2-6-10)15-12(11)13(18)16-7-3-4-8-16/h9-10H,1-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLWZLXJBQUTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C(=O)N3CCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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